molecular formula C16H27NO3 B12320592 3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one

3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B12320592
M. Wt: 281.39 g/mol
InChI Key: ZCNKRZHGPPOPQU-UHFFFAOYSA-N
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Description

3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes multiple functional groups

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted cyclohexenes .

Scientific Research Applications

3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N,N-dimethylbenzamide
  • 3-hydroxy-4-methylpentan-2-one
  • 5,5-dimethylcyclohex-2-en-1-one

Uniqueness

What sets 3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of both hydroxy and carbonimidoyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-10(2)6-12(9-18)17-11(3)15-13(19)7-16(4,5)8-14(15)20/h10,12,18-19H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNKRZHGPPOPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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